Cas no 2137989-81-0 (5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 2137989-81-0
- EN300-1120346
-
- Inchi: 1S/C7H2Br2N2O3S/c8-2-1-15-4(3(2)9)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)
- InChI Key: RJVVEPOEIZSMNA-UHFFFAOYSA-N
- SMILES: BrC1C(=CSC=1C1=NC(C(=O)O)=NO1)Br
Computed Properties
- Exact Mass: 353.81324g/mol
- Monoisotopic Mass: 351.81529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 105Ų
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120346-5g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1120346-10.0g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1120346-0.05g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1120346-0.25g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1120346-2.5g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1120346-0.5g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1120346-5.0g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1120346-1.0g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1120346-10g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1120346-0.1g |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137989-81-0 | 95% | 0.1g |
$867.0 | 2023-10-27 |
5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Research Update on 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2137989-81-0)
Recent studies have highlighted the growing interest in the compound 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2137989-81-0) due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a dibromothiophene moiety linked to an oxadiazole-carboxylic acid scaffold, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. The unique structural features of this molecule make it a valuable candidate for further investigation in therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the target compound, followed by comprehensive characterization using NMR, HPLC, and mass spectrometry. The study revealed that the compound exhibits significant inhibitory activity against specific bacterial enzymes, suggesting its potential as a novel antibiotic scaffold. Furthermore, molecular docking simulations indicated strong binding interactions with key bacterial targets, providing a mechanistic basis for its observed bioactivity.
In another recent investigation, researchers focused on the compound's potential as a modulator of inflammatory pathways. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can selectively inhibit certain pro-inflammatory cytokines in vitro. These findings open new avenues for exploring its application in autoimmune and inflammatory diseases. The researchers also noted the compound's favorable pharmacokinetic properties, including moderate solubility and metabolic stability, which are critical for further drug development.
From a structural perspective, the presence of both bromine atoms and the oxadiazole ring in 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid contributes to its unique electronic properties and molecular interactions. Quantum chemical calculations performed in a 2024 Computational Chemistry study revealed that the compound's electron distribution facilitates strong interactions with biological macromolecules, explaining its diverse bioactivity profile. These computational insights are guiding the design of next-generation derivatives with enhanced potency and selectivity.
Ongoing research is exploring the compound's potential in oncology applications. Preliminary data from cell-based assays indicate that 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid may interfere with cancer cell proliferation pathways, particularly in hematological malignancies. Researchers are currently investigating structure-activity relationships to optimize its anticancer properties while minimizing off-target effects. The compound's dual functionality as both a hydrogen bond donor and acceptor makes it particularly interesting for targeting protein-protein interactions that are often challenging to modulate with conventional small molecules.
As the scientific community continues to investigate 5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, several challenges remain to be addressed. These include improving synthetic scalability, further elucidating its mechanism of action, and evaluating its safety profile in animal models. However, the compound's demonstrated versatility across multiple therapeutic areas positions it as a promising lead for future drug discovery efforts. Researchers anticipate that modifications to the core structure could yield derivatives with enhanced pharmacological properties, potentially leading to novel therapeutic agents in the coming years.
2137989-81-0 (5-(3,4-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) Related Products
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)



